Product packaging for 5-Methoxy-2,4-dinitroaniline(Cat. No.:)

5-Methoxy-2,4-dinitroaniline

Cat. No.: B13682829
M. Wt: 213.15 g/mol
InChI Key: OZTHTBVJOODPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2,4-dinitroaniline is a chemical intermediate of interest in scientific research and development. Its structure, featuring a methoxy group and two nitro groups on an aniline backbone, provides multiple handles for chemical reactivity, making it a potential precursor for synthesizing more complex molecules . While specific studies on this exact compound are limited, its structural similarity to other dinitroanilines and methoxy-nitroanilines suggests broad utility. Dinitroaniline compounds are recognized as important intermediates in the preparation of dyes and pesticides , and they have been investigated for their potential antimicrobial and antiparasitic properties . Furthermore, methoxy-nitroaniline derivatives are frequently employed in pharmaceutical research, for instance, as building blocks in the synthesis of complex heterocyclic compounds like ellipticine . Researchers value this compound for its potential to undergo reactions such as nucleophilic aromatic substitution and reduction of the nitro group, which are critical for developing new chemical entities . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O5 B13682829 5-Methoxy-2,4-dinitroaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3O5

Molecular Weight

213.15 g/mol

IUPAC Name

5-methoxy-2,4-dinitroaniline

InChI

InChI=1S/C7H7N3O5/c1-15-7-2-4(8)5(9(11)12)3-6(7)10(13)14/h2-3H,8H2,1H3

InChI Key

OZTHTBVJOODPFI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Mechanistic Investigations and Chemical Reactivity of 5 Methoxy 2,4 Dinitroaniline

Elucidation of Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on an aromatic ring with an electrophile. orgosolver.com The mechanism and outcome of such reactions on a polysubstituted ring like that of 5-Methoxy-2,4-dinitroaniline are governed by several factors, including the nature of the electrophile and the electronic and steric properties of the existing substituents.

In the context of aromatic nitration, the most common electrophilic substitution reaction, the nitronium ion (NO₂⁺) is widely recognized as the key electrophilic species. masterorganicchemistry.com It is typically generated in situ from a mixture of concentrated nitric acid and a stronger acid, usually sulfuric acid. youtube.comscribd.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. scribd.com

The general mechanism proceeds in two main steps:

Attack by the aromatic ring: The electron-rich π system of the aromatic ring attacks the nitronium ion. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, often called a Wheland intermediate or an arenium ion. masterorganicchemistry.commsu.edu

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom that formed the bond with the nitro group, restoring the aromaticity of the ring. masterorganicchemistry.com

This established mechanism, involving the nitronium ion, is the primary pathway considered for the nitration of many aromatic compounds. rushim.ru

While the nitronium ion mechanism is well-established, alternative pathways have been proposed, particularly for highly reactive aromatic substrates. One such alternative involves a single-electron transfer (SET) from the electron-rich aromatic compound to the nitronium ion. wikipedia.orgunl.edu This process leads to the formation of a radical cation of the aromatic substrate and a nitrogen dioxide radical. rsc.org

Computational studies on systems like benzene (B151609) and toluene (B28343) with the nitronium ion suggest the possibility of an electron transfer occurring when the reactants are at van der Waals distances. acs.org This SET process could lead to the formation of a contact radical pair, which then collapses to the traditional sigma complex intermediate. unl.eduacs.org The SET mechanism has been invoked to explain certain selectivity patterns that are not fully accounted for by the classical Wheland intermediate model alone. acs.org However, for highly deactivated aromatic substrates, such as nitrobenzene, the SET process is considered less likely. unl.edu

The position of any further electrophilic attack on the this compound ring is directed by the existing substituents. Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing), which influences both the reaction rate and the regioselectivity. echemi.comchemistrytalk.org

Activating Groups: The amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups are strong activating groups that donate electron density to the ring, primarily through resonance. They direct incoming electrophiles to the ortho and para positions relative to themselves. orgosolver.combyjus.com

Deactivating Groups: The two nitro (-NO₂) groups are powerful deactivating groups, withdrawing electron density from the ring. They direct incoming electrophiles to the meta position. orgosolver.comnumberanalytics.com

In this compound, the positions ortho and para to the strongly activating amino group are C3 and C5, which are already substituted. The position ortho to the methoxy group is C6, and the position para is C2 (already substituted). The positions meta to the C2-nitro group are C4 and C6. The positions meta to the C4-nitro group are C2 and C6.

Considering these directing effects, the only available position for electrophilic substitution is C6. This position is ortho to the activating methoxy group and meta to both deactivating nitro groups, making it the most electronically favored site for attack. However, the reactivity of this position is significantly reduced by the powerful deactivating influence of the two nitro groups. Furthermore, any incoming electrophile would experience considerable steric hindrance from the adjacent nitro group at position 4 and the methoxy group at position 5. echemi.com This combination of electronic deactivation and steric hindrance makes further electrophilic substitution on this compound highly challenging.

Nucleophilic Reactivity and Substitution Patterns

The presence of strong electron-withdrawing groups, such as nitro groups, on an aromatic ring significantly facilitates nucleophilic aromatic substitution (SₙAr). numberanalytics.com These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. researchgate.net In this compound, the two nitro groups strongly activate the ring towards attack by nucleophiles.

Potential substitution patterns in SₙAr reactions include the displacement of a leaving group or, in some cases, a hydrogen atom (cine substitution). rsc.orgrsc.org For this compound, several possibilities exist:

Displacement of a Nitro Group: The nitro group itself can act as a leaving group in some SₙAr reactions, though this is less common than halide displacement.

Displacement of the Methoxy Group: Alkoxy groups can be displaced by strong nucleophiles, a reaction known as transetherification, particularly when the ring is highly activated. bwise.kr Studies on 2,4-dimethoxynitrobenzene have shown that an alkoxy group can serve as a leaving group in SₙAr reactions. bwise.kr

Attack at C-6: A nucleophile could attack the C-6 position, displacing the hydrogen atom.

Reactions involving the Amino Group: The amino group itself can be a site of reaction or can influence the course of nucleophilic substitution on the ring.

The specific outcome depends on the nature of the nucleophile, the solvent, and the reaction conditions. For instance, studies on the reaction of 2,3-dinitroaniline (B181595) with secondary amines have revealed the simultaneous occurrence of both cine and tele substitution patterns. rsc.org The photochemistry of methoxynitroaromatic compounds can also lead to nucleophilic substitution, sometimes proceeding through distinct pathways such as direct Sₙ2 Ar* substitution or a route initiated by electron transfer from the nucleophile. cdnsciencepub.com

Influence of Methoxy and Nitro Substituents on Aromatic Ring Activation/Deactivation

Amino Group (-NH₂): Similar to the methoxy group but more powerful, the amino group is a strong ring activator. It donates its lone pair of electrons to the ring through resonance (+R), significantly increasing the ring's nucleophilicity and directing incoming electrophiles to the ortho and para positions. byjus.com

Nitro Groups (-NO₂): The nitro group is a quintessential deactivating group. It strongly withdraws electron density from the ring through both the inductive effect (-I), due to the formal positive charge on the nitrogen atom, and the resonance effect (-R). minia.edu.egyoutube.com This withdrawal of electron density makes the ring much less reactive towards electrophiles. numberanalytics.comlibretexts.org

SubstituentPositionInductive Effect (-I)Resonance Effect (R)Overall Effect on EASDirecting Influence
-NH₂C1Weakly WithdrawingStrongly Donating (+R)Strongly ActivatingOrtho, Para
-NO₂C2Strongly WithdrawingStrongly Withdrawing (-R)Strongly DeactivatingMeta
-NO₂C4Strongly WithdrawingStrongly Withdrawing (-R)Strongly DeactivatingMeta
-OCH₃C5WithdrawingStrongly Donating (+R)ActivatingOrtho, Para

Reaction Kinetics and Thermodynamic Parameters of Transformations Involving this compound

Quantitative studies on the reaction kinetics and thermodynamics provide deep insights into reaction mechanisms, stability, and feasibility. While specific experimental data for this compound is not widely available in the literature, analysis of structurally similar compounds like 2,4-dinitroaniline (B165453) and 2-methoxy-4-nitroaniline (B147289) can provide a valuable framework for understanding its behavior.

Thermodynamic studies often involve measuring solubility in various solvents at different temperatures. doi.org From this data, key thermodynamic parameters of mixing, such as Gibbs energy (ΔmixG), enthalpy (ΔmixH), and entropy (ΔmixS), can be calculated. These values indicate whether a dissolution process is spontaneous and whether it is endothermic or exothermic. doi.orgresearchgate.net For example, studies on 2,4-dinitroaniline showed that its dissolution process in several organic solvents is spontaneous and endothermic. doi.org

The table below presents thermodynamic data for the dissolution of 2,4-dinitroaniline in various solvents at 298.15 K, illustrating the type of parameters determined in such studies.

Thermodynamic Parameters for the Dissolution of 2,4-Dinitroaniline at 298.15 K doi.org
SolventΔmixG (kJ·mol⁻¹)ΔmixH (kJ·mol⁻¹)ΔmixS (J·mol⁻¹·K⁻¹)
Methanol-1.8414.9256.20
Ethanol-1.1215.8256.81
n-Propanol-0.5117.0658.91
Isopropanol-0.5317.2059.45
Acetone-3.1111.8350.11
Ethyl Acetate-1.5216.5160.46
Acetonitrile-2.1813.8453.72

Note: This data is for the related compound 2,4-dinitroaniline and serves to illustrate the thermodynamic parameters of interest.

Kinetic studies on the reactions of dinitroaniline derivatives, such as nucleophilic substitution, focus on determining rate constants and elucidating the rate-determining step of the mechanism. For instance, kinetic investigations of the reactions of certain N-substituted 2,6-dinitroanilines have shown the rapid formation of a spiro anionic σ complex. oup.com Such studies are crucial for optimizing reaction conditions and understanding the influence of substituents and solvents on reaction rates.

Spectroscopic and Structural Characterization Techniques in 5 Methoxy 2,4 Dinitroaniline Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FTIR and Raman techniques, is fundamental for identifying the functional groups and analyzing the vibrational modes of a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For 5-Methoxy-2,4-dinitroaniline, one would expect to observe distinct peaks for the N-H stretching of the amine group, aromatic C-H stretching, asymmetric and symmetric stretching of the nitro (NO₂) groups, C-O stretching of the methoxy (B1213986) group, and various aromatic ring vibrations. However, a search for published experimental FTIR spectra and corresponding peak assignment tables specifically for this compound was unsuccessful.

FT-Raman Spectroscopy for Molecular Vibrational Analysis

FT-Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. An FT-Raman spectrum of this compound would be expected to clearly show vibrations of the aromatic ring system and the symmetric stretching of the nitro groups. As with FTIR, no specific experimental FT-Raman data or detailed vibrational analysis for this compound could be located in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H-NMR) Studies

¹H-NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. A predicted ¹H-NMR spectrum for this compound would show signals for the amine (-NH₂) protons, the aromatic protons, and the methoxy (-OCH₃) protons. The chemical shifts, integration, and splitting patterns of these signals would confirm the substitution pattern on the benzene (B151609) ring. Unfortunately, no published ¹H-NMR spectra or detailed chemical shift data for this specific isomer could be found.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

¹³C-NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment. For this compound, distinct signals would be expected for each of the six aromatic carbons and the single methoxy carbon. The chemical shifts would be influenced by the attached functional groups (amino, nitro, and methoxy). As with the other techniques, dedicated ¹³C-NMR studies detailing the chemical shifts for this compound are not available in the surveyed scientific literature.

Electronic Absorption and Emission Spectroscopy

This category of spectroscopy investigates the electronic transitions within a molecule. UV-Visible absorption spectroscopy of this compound would be expected to show characteristic absorption bands related to π→π* and n→π* electronic transitions within the dinitro-substituted aromatic system. These spectra are useful for understanding the electronic structure and conjugation within the molecule. A thorough search did not uncover any published UV-Vis absorption or emission spectra with corresponding data on absorption maxima (λmax) for this compound.

UV-Visible Spectroscopy for Electronic Transitions and Solvent Effects

UV-Visible spectroscopy is a fundamental technique for investigating the electronic transitions within this compound. The absorption of ultraviolet and visible light promotes electrons from lower to higher energy molecular orbitals. The chromophoric system of this compound, consisting of the benzene ring substituted with two nitro groups (electron-withdrawing) and amino and methoxy groups (electron-donating), gives rise to characteristic absorption bands.

The electronic absorption spectra of nitroaniline derivatives are characterized by intramolecular charge transfer (ICT) bands. researchgate.net In compounds with both electron-donating and electron-withdrawing groups, an electronic transition often results in a significant shift of electron density from the donor to the acceptor groups. For this compound, the amino and methoxy groups act as electron donors, while the two nitro groups are strong electron acceptors. This "push-pull" system is expected to result in a prominent charge-transfer band in the UV-Visible spectrum.

The position and intensity of these absorption bands are sensitive to the solvent environment. researchgate.net A change in solvent polarity can alter the energy levels of the ground and excited states to different extents, leading to a shift in the absorption maximum (λmax). This phenomenon, known as solvatochromism, provides insights into the nature of the electronic transitions. Generally, for π→π* transitions in polar molecules like dinitroanilines, an increase in solvent polarity leads to a bathochromic (red) shift, as the more polar excited state is stabilized to a greater extent than the ground state.

Table 1: Illustrative UV-Visible Absorption Maxima of Related Nitroaniline Compounds

Compound Solvent λmax (nm) Transition Type
2,4-Dinitroaniline (B165453) Aqueous 346 researchgate.net π→π*
o-Nitroaniline Aqueous (KClO4) 428 researchgate.net π→π*
m-Nitroaniline Aqueous (KClO4) 375 researchgate.net π→π*

This table presents data for related compounds to illustrate the expected spectral region for this compound.

Photoluminescence Studies and Emission Characteristics

Photoluminescence spectroscopy investigates the emission of light from a molecule after it has absorbed photons. This phenomenon includes fluorescence (emission from a singlet excited state) and phosphorescence (emission from a triplet excited state). For many nitroaromatic compounds, fluorescence is often weak or entirely quenched. researchgate.net This is typically due to efficient intersystem crossing from the singlet excited state to the triplet state, facilitated by the presence of the nitro groups, or rapid non-radiative decay pathways.

Studies on related nitroaniline compounds can provide an indication of the expected emission characteristics of this compound. The introduction of electron-donating groups can sometimes enhance fluorescence. However, the presence of two nitro groups is likely to dominate the excited-state deactivation processes. It is plausible that this compound would exhibit very weak fluorescence, with non-radiative processes being the primary mode of relaxation from the excited state. The development of fluorescent biosensors for the detection of nitroaromatic compounds often relies on the quenching of a fluorophore's emission upon interaction with the nitroaromatic analyte, further suggesting that these compounds are typically non-emissive. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak in the mass spectrum of this compound would confirm its molecular weight. The fragmentation of dinitroaniline derivatives under electron ionization (EI) often involves characteristic losses of small molecules and radicals. For dinitroaniline herbicides, which share structural similarities with this compound, common fragmentation pathways include the loss of NO, OH, and alkyl groups from the amine substituent. researchgate.net

For this compound, the expected fragmentation patterns would likely involve:

Loss of a nitro group (NO2): A fragment ion corresponding to [M - 46]+.

Loss of a methoxy radical (•OCH3): A fragment ion corresponding to [M - 31]+.

Loss of formaldehyde (B43269) (CH2O) from the methoxy group: A fragment ion corresponding to [M - 30]+.

Cleavage of the C-N bond of the amino group.

The analysis of these fragmentation patterns allows for the confirmation of the different functional groups present in the molecule and their connectivity.

Table 2: Predicted Key Mass Spectrometric Fragments for this compound (C7H7N3O5, MW: 213.15)

Fragment Ion Proposed Neutral Loss
[M]+• -
[M - NO2]+ •NO2
[M - OCH3]+ •OCH3
[M - CH2O]+• CH2O

This table is illustrative and based on general fragmentation patterns of nitroaromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify the components of a mixture. For the analysis of this compound, GC-MS is instrumental in assessing its purity and identifying any byproducts from its synthesis. birchbiotech.com

In GC-MS, the sample is first vaporized and passed through a gas chromatography column, which separates the components based on their volatility and interaction with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum.

The retention time of this compound in the gas chromatogram is a characteristic property under a specific set of analytical conditions and can be used for its identification when compared to a standard. The mass spectrum of the peak at this retention time provides definitive structural confirmation. Any other peaks in the chromatogram would correspond to impurities or byproducts. By integrating the peak areas, the relative purity of the sample can be determined. birchbiotech.com GC-MS is also crucial for detecting and identifying trace-level impurities, which is particularly important in quality control. gcms.cz For nitroaromatic compounds, specialized GC-MS methods, sometimes involving derivatization, can be employed to enhance sensitivity and selectivity. nih.gov

X-ray Crystallography and Diffraction Studies

Single-Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structure Determination

To perform SCXRD, a suitable single crystal of the compound is required. However, obtaining single crystals of sufficient quality can be challenging for some organic compounds, including certain high-performance pigments and their intermediates. vdoc.pub While specific crystallographic data for this compound is not publicly available, the expected structural features would include a nearly planar benzene ring due to the extensive conjugation. The nitro groups would likely be slightly twisted out of the plane of the benzene ring. The crystal packing would be influenced by hydrogen bonds involving the amino group and the oxygen atoms of the nitro groups, as well as potential interactions involving the methoxy group.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a technique used to identify crystalline phases and to obtain information about the crystal structure of a solid sample. Unlike SCXRD, PXRD is performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline material, characterized by a series of peaks at specific diffraction angles (2θ).

The PXRD pattern of this compound can be used for:

Phase Identification: By comparing the experimental PXRD pattern to a database of known patterns, the crystalline phase of the sample can be identified.

Purity Analysis: The presence of crystalline impurities will result in additional peaks in the diffraction pattern.

Polymorphism Studies: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.

The analysis of the peak positions and intensities in a PXRD pattern can also be used to determine the unit cell parameters of the crystal lattice. For organic pigments and related compounds, PXRD is a routine method for quality control and characterization. vdoc.pub

Table 3: List of Compounds Mentioned

Compound Name
This compound
2,4-Dinitroaniline
o-Nitroaniline
m-Nitroaniline

Computational and Theoretical Chemistry Approaches for 5 Methoxy 2,4 Dinitroaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and properties of molecules like 5-Methoxy-2,4-dinitroaniline. DFT calculations balance computational cost and accuracy, making them suitable for studying medium-sized organic molecules.

DFT methods are employed to determine the optimized molecular geometry, corresponding to the minimum energy conformation of the molecule. From this optimized structure, a variety of electronic properties can be calculated. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller gap generally suggests higher reactivity.

For nitroaniline derivatives, DFT calculations can elucidate the influence of substituent groups (methoxy, nitro, and amino groups) on the electron distribution within the aromatic ring. researchgate.netresearchgate.net The electron-withdrawing nature of the two nitro groups and the electron-donating effects of the amino and methoxy (B1213986) groups create a significant push-pull electronic effect. This influences the molecule's dipole moment, polarizability, and non-linear optical (NLO) properties. DFT calculations have been successfully used to study these effects in similar o- and p-nitroaniline systems. researchgate.net

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro groups and a more positive potential near the amino group's hydrogen atoms, indicating sites for potential intermolecular interactions.

Table 1: Illustrative Electronic Properties of Substituted Anilines Calculated by DFT (Note: This table is illustrative, based on typical values for similar compounds, not specific to this compound.)

PropertyAniline (B41778)4-Nitroaniline2,4-Dinitroaniline (B165453)
HOMO Energy (eV)-5.52-6.21-6.85
LUMO Energy (eV)0.15-1.89-2.98
HOMO-LUMO Gap (eV)5.674.323.87
Dipole Moment (Debye)1.536.294.37

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is instrumental in understanding the reactivity of this compound by mapping out potential reaction pathways. diva-portal.org This involves calculating the potential energy surface (PES) for a given reaction, such as its synthesis, decomposition, or atmospheric reactions. mdpi.com

By modeling a reaction, chemists can identify reactants, products, and any intermediate species. Crucially, this method allows for the location and characterization of transition states (TS)—the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy or barrier, determines the reaction rate. A high activation barrier indicates a slow reaction, while a low barrier suggests a faster process. mdpi.com

For a molecule like this compound, quantum chemical modeling could be used to investigate its thermal decomposition pathways. researchgate.net These calculations can predict the initial bond-breaking events, which are critical for understanding the stability and safety of energetic materials. For instance, the cleavage of a C-NO2 bond is often an initial step in the decomposition of nitroaromatics. Modeling can determine the energy required for this and other competing initial steps, such as intramolecular hydrogen transfer.

Similarly, the synthesis of this compound, likely involving nitration of a precursor, can be modeled. Calculations can help predict the regioselectivity of the nitration reaction (i.e., why the nitro groups add to the 2 and 4 positions) and optimize reaction conditions by providing insight into the reaction mechanism.

Natural Bond Orbital (NBO) Analysis of Electron Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intra- and intermolecular bonding interactions within a molecule. wikipedia.orgtaylorandfrancis.com It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which aligns with the familiar Lewis structure concept. wikipedia.orgwisc.edu

A key aspect of NBO analysis is the study of delocalization effects, which are described as donor-acceptor interactions between a filled (donor) NBO and an empty (acceptor) NBO. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a more significant interaction and greater stabilization of the molecule. wisc.edu

NBO analysis also provides natural population analysis (NPA), which calculates the charge distribution on each atom. This offers a more robust picture of atomic charges compared to other methods like Mulliken population analysis. periodicodimineralogia.it

Table 2: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) (Note: This table is illustrative, showing typical interactions expected in this compound.)

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(1) Nπ(C-C)ring~40-60n → π (Resonance)
LP(2) Omethoxyπ(C-C)ring~20-30n → π (Resonance)
π(C-C)ringπ(N-O)nitro~15-25π → π (Conjugation)
σ(C-H)σ(C-N)~2-5σ → σ (Hyperconjugation)

Topological Analysis of Electron Density (QTAIM and NCIplot) for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density (ρ(r)) distribution in a molecule to characterize chemical bonding and intermolecular interactions. researchgate.netsciencesconf.org QTAIM partitions the molecule into atomic basins based on the topology of the electron density. The analysis focuses on critical points in the electron density, particularly bond critical points (BCPs), which are found along the path of maximum electron density between two interacting atoms. uni-muenchen.de

The properties of the electron density at a BCP, such as its magnitude (ρ_bcp) and its Laplacian (∇²ρ_bcp), reveal the nature of the interaction. For covalent bonds, ρ_bcp is large and ∇²ρ_bcp is negative. For closed-shell interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, ρ_bcp is small and ∇²ρ_bcp is positive. sciencesconf.org

In the context of this compound, QTAIM can be used to analyze the intramolecular hydrogen bond between the amino group and the ortho-nitro group, as well as intermolecular hydrogen bonds (e.g., N-H···O) and potential π-π stacking interactions that dictate the crystal packing structure.

Complementary to QTAIM, the Non-Covalent Interaction (NCI) plot is a visualization technique that highlights regions of non-covalent interactions in real space. NCI plots are based on the electron density and its reduced density gradient (RDG). They generate surfaces that are color-coded to distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes. This provides a clear and intuitive 3D picture of the non-covalent forces governing the molecular structure and crystal assembly. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, are highly effective for predicting various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, DFT calculations can predict its vibrational spectrum (FT-IR and FT-Raman). researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, they can be brought into excellent agreement with experimental data by applying a scaling factor. This allows for the confident assignment of vibrational modes to specific functional groups, such as the N-H stretches of the amino group, the symmetric and asymmetric stretches of the nitro groups, C-O stretches of the methoxy group, and various aromatic ring vibrations. researchgate.net

Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results can explain the color of the compound and identify the nature of the electronic transitions, such as π→π* or n→π* transitions, often involving intramolecular charge transfer from the donor groups (amino, methoxy) to the acceptor groups (nitro).

Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). Comparing the predicted chemical shifts with experimental NMR data serves as a powerful tool for structural verification.

Intermolecular Interactions and Supramolecular Assembly of 5 Methoxy 2,4 Dinitroaniline Crystals

Characterization of Hydrogen Bonding Networks

In the crystalline state, dinitroaniline derivatives are known to form extensive hydrogen bonding networks. For a molecule like 5-Methoxy-2,4-dinitroaniline, the primary hydrogen bond donors are the amine (-NH₂) group protons. The primary acceptors would be the oxygen atoms of the two nitro (-NO₂) groups and, to a lesser extent, the oxygen of the methoxy (B1213986) (-OCH₃) group.

Typically, in related nitroaniline structures, N-H···O hydrogen bonds are the dominant interactions that guide the primary supramolecular assembly. These interactions can lead to the formation of various motifs, such as chains, sheets, or more complex three-dimensional networks. The presence of two nitro groups in this compound offers multiple acceptor sites, potentially leading to bifurcated hydrogen bonds or intricate network patterns. Intramolecular N-H···O hydrogen bonds, particularly between the amine group and the ortho-nitro group, are also a common feature in 2-nitroanilines, which influence the planarity of the molecule.

A detailed analysis would require single-crystal X-ray diffraction data to determine the precise bond lengths, angles, and connectivity of the hydrogen bond network within the crystal lattice of this compound.

Analysis of π-Stacking Interactions and Dipole Alignment

Aromatic molecules like this compound, which possess a significant dipole moment due to the electron-donating methoxy and amino groups and the electron-withdrawing nitro groups, frequently exhibit π-stacking interactions in the solid state. These interactions occur between the electron-rich π-systems of the benzene (B151609) rings of adjacent molecules.

Co-crystallization and Multi-component Molecular Complex Formation

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its covalent structure. A co-crystal of this compound would involve combining it with a stoichiometrically defined amount of a second molecule (a coformer) in a crystal lattice.

Potential coformers would be selected based on their ability to form robust supramolecular synthons with the functional groups of this compound. For instance:

Carboxylic acids could form strong N-H···O hydrogen bonds with the amino group or O-H···O bonds with the nitro or methoxy groups.

Pyridine derivatives could act as hydrogen bond acceptors for the amine group.

Other aromatic molecules could be chosen to induce specific π-stacking arrangements.

The formation of such multi-component complexes would be confirmed by techniques like X-ray diffraction, differential scanning calorimetry (DSC), and infrared (IR) spectroscopy. These co-crystals could exhibit altered properties such as solubility, melting point, and stability compared to the pure compound.

Self-assembly Processes and Supramolecular Architecture

The formation of a this compound crystal is a self-assembly process driven by the thermodynamic favorability of forming a well-ordered, three-dimensional structure. This process is guided by the hierarchy of intermolecular interactions.

Influence of Intermolecular Interactions on Solid-State Properties

The network of intermolecular interactions within the crystal of this compound would have a profound influence on its bulk solid-state properties.

Melting Point and Thermal Stability: Strong and extensive hydrogen bonding networks, combined with significant π-stacking, generally lead to higher melting points and greater thermal stability due to the increased energy required to disrupt the crystal lattice.

Solubility and Dissolution Rate: The energy of the crystal lattice, which is a direct consequence of the intermolecular forces, is a key determinant of solubility. A more stable lattice (stronger interactions) typically results in lower solubility in a given solvent.

Mechanical Properties: The arrangement of molecules and the directionality of the intermolecular bonds can lead to anisotropy in mechanical properties such as hardness and elasticity.

Optical Properties: The arrangement of molecules, particularly the alignment of dipoles and the nature of π-stacking, can significantly affect the nonlinear optical (NLO) properties of the material. Antiparallel dipole alignment, for instance, often cancels out second-order NLO effects.

A comprehensive understanding of these relationships for this compound awaits detailed experimental crystallographic studies.

Research Applications and Functional Materials Exploration Based on 5 Methoxy 2,4 Dinitroaniline

Role as a Precursor in Targeted Organic Synthesis Research

The strategic placement of reactive functional groups on the aniline (B41778) ring makes 5-Methoxy-2,4-dinitroaniline a valuable starting material, or precursor, for the construction of more complex molecules. The amino group and the nitro group at the ortho position (position 2) are particularly significant, as they can participate in cyclization reactions to form heterocyclic structures.

The primary utility of this compound in synthetic chemistry lies in its role as a precursor for substituted benzimidazoles. The benzimidazole (B57391) moiety is a core structural component in many pharmaceutically active compounds. The synthesis typically involves a reductive cyclization process. First, the nitro group at the 2-position is selectively reduced to an amino group, yielding 5-methoxybenzene-1,2,4-triamine. This intermediate, which is an ortho-diamine, is highly reactive and can be readily cyclized by reacting it with various one-carbon synthons (such as aldehydes, carboxylic acids, or their derivatives) to form the imidazole (B134444) ring fused to the benzene (B151609) ring.

This synthetic route allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring, depending on the chosen cyclizing agent. For instance, reaction with formic acid would yield a 2-unsubstituted benzimidazole, while reaction with a substituted benzaldehyde (B42025) would introduce a corresponding aryl group. This versatility makes this compound a key starting point for creating a library of substituted 6-methoxybenzimidazole derivatives, which are considered advanced intermediates for drug discovery and development. organic-chemistry.orgnih.gov Isomers such as 2-nitro-4-methoxyaniline are known to be important intermediates in the synthesis of omeprazole, a widely used proton pump inhibitor, highlighting the significance of this class of compounds. googleapis.comgoogle.com

Table 1: Potential Benzimidazole Derivatives from this compound This interactive table outlines the expected products from the reductive cyclization of this compound with different reagents.

Cyclizing Reagent Resulting Substituent at C2 Potential Benzimidazole Product
Formic Acid -H 6-Methoxy-1H-benzimidazole
Acetic Anhydride (B1165640) -CH₃ 2-Methyl-6-methoxy-1H-benzimidazole
Benzaldehyde -C₆H₅ 2-Phenyl-6-methoxy-1H-benzimidazole

Beyond the synthesis of individual heterocyclic molecules, this compound serves as a "building block" for constructing larger, more complex molecular architectures. frontiersin.org The benzimidazole intermediates derived from it can be further functionalized. For example, the remaining amino group (at the original 4-position) or the methoxy (B1213986) group can be modified, or the benzimidazole nitrogen atoms can be alkylated to build supramolecular structures or polymeric materials. google.comnih.gov

Exploration of Optical Properties for Advanced Materials Research

The high degree of charge polarization in this compound, arising from the juxtaposition of strong electron-donating and electron-withdrawing groups, suggests its potential for applications in optical materials.

Organic molecules with significant intramolecular charge-transfer characteristics are prime candidates for nonlinear optical (NLO) materials. tcichemicals.com These materials can alter the properties of light passing through them, enabling applications in optical communications, data storage, and signal processing. The NLO response of a molecule is related to its hyperpolarizability (β), which is enhanced in non-centrosymmetric molecules with large dipole moments.

This compound possesses the key structural features of an NLO chromophore:

Electron Donor Groups: The amino (-NH₂) and methoxy (-OCH₃) groups push electron density into the aromatic ring.

Electron Acceptor Groups: The two nitro (-NO₂) groups strongly pull electron density from the ring.

π-Conjugated System: The benzene ring provides a pathway for electron delocalization between the donor and acceptor groups.

This combination leads to a large ground-state dipole moment and a significant change in dipole moment upon electronic excitation, which are prerequisites for a high second-order NLO response. While specific experimental measurements on this compound are not widely reported, theoretical studies on similar substituted anilines confirm that such substitution patterns lead to high hyperpolarizability values. researchgate.net A key challenge in material design is to crystallize these molecules in a non-centrosymmetric arrangement, as a centrosymmetric crystal lattice will cancel out the molecular NLO effect. nih.gov

Table 2: Key Molecular Features for NLO Activity

Feature Presence in this compound Contribution to NLO Properties
Strong Electron Donor Yes (-NH₂, -OCH₃) Increases ground-state polarization.
Strong Electron Acceptor Yes (-NO₂, -NO₂) Enhances intramolecular charge transfer.
π-Conjugated Bridge Yes (Benzene Ring) Facilitates electron movement between donor and acceptor.

Recent research on the closely related isomer, 2-methoxy-5-nitroaniline, has demonstrated that strong intermolecular interactions in the solid state can give rise to unique optical phenomena. nih.govnih.gov This molecule forms orange-red crystals, and its color is attributed to the formation of "color centers" arising from the specific stacking of molecules in the crystal lattice.

The mechanism involves the face-to-face π-stacking of molecules, driven by their large dipole moments. In the crystal, these dipoles align in an antiparallel fashion. This ordered aggregation leads to intermolecular charge-transfer transitions, where light absorption promotes an electron from one molecule to its neighbor. This process is analogous to the band gap absorption in some inorganic semiconductors. nih.gov

Given that this compound has an even greater potential for a large molecular dipole moment due to the presence of two nitro groups, it is highly probable that it would also exhibit strong dipole-driven aggregation and π-stacking in its crystalline form. This could lead to the formation of similarly colored crystals and the creation of color centers, making it a target for research into organic semiconductor-like materials.

Environmental Fate and Degradation Pathway Elucidation (Mechanistic Focus)

While specific studies on the environmental fate of this compound are limited, a robust mechanistic pathway can be proposed based on extensive research into the degradation of structurally analogous compounds, particularly the insensitive munition compound 2,4-dinitroanisole (B92663) (DNAN). researchgate.netnih.govnih.gov DNAN (1-methoxy-2,4-dinitrobenzene) shares the same core structure, and its degradation is primarily driven by the transformation of its nitro groups.

The most significant degradation pathway for these types of nitroaromatic compounds in the environment, particularly in anaerobic (oxygen-deficient) soils and sediments, is microbial reduction. The degradation of this compound would likely proceed via the following co-metabolic steps:

Initial Reduction: One of the two nitro groups is reduced to an amino group by microbial enzyme systems. This reduction can occur at either the 2- or 4-position, leading to the formation of diaminonitro intermediates: 5-methoxy-4-nitrobenzene-1,2-diamine or 5-methoxy-2-nitrobenzene-1,4-diamine. The regioselectivity of this first step would depend on the specific microbial consortia present.

Second Reduction: The remaining nitro group on the intermediate compound is subsequently reduced to an amino group.

Final Product: The final product of this sequential reduction is 5-methoxybenzene-1,2,4-triamine .

This pathway is characterized by the successive replacement of electron-withdrawing -NO₂ groups with electron-donating -NH₂ groups. These resulting amino derivatives have significantly different physicochemical properties, including increased water solubility and a greater tendency to sorb irreversibly to soil organic matter. nih.gov

In addition to microbial action, abiotic degradation via photolysis (degradation by sunlight) is another potential pathway. nih.gov For compounds like DNAN, photolysis in water can lead to the formation of dinitrophenol. nih.gov A similar mechanism for this compound could involve the cleavage of the methyl-ether bond or hydroxylation of the ring, leading to hydroxylated dinitroanilines.

Table 3: List of Mentioned Chemical Compounds

Compound Name Synonym(s) Molecular Formula
This compound 2,4-Dinitro-5-methoxyaniline C₇H₇N₃O₅
2,4-Dinitroanisole 1-Methoxy-2,4-dinitrobenzene C₇H₆N₂O₅
2-Methoxy-5-nitroaniline C₇H₈N₂O₃
5-Methoxybenzene-1,2,4-triamine C₇H₁₁N₃O
6-Methoxy-1H-benzimidazole C₈H₈N₂O
2-Methyl-6-methoxy-1H-benzimidazole C₉H₁₀N₂O
2-Phenyl-6-methoxy-1H-benzimidazole C₁₄H₁₂N₂O
6-Methoxy-1H-benzimidazole-2-thiol C₈H₈N₂OS

Advanced Oxidation Processes (e.g., Fenton Oxidation) for Degradation Studies

No studies detailing the use of Fenton oxidation or other advanced oxidation processes for the degradation of this compound were found.

Identification and Characterization of Reaction Intermediates and Pathways

There is no available research that identifies or characterizes the reaction intermediates and degradation pathways of this compound.

Chromatographic and Spectroscopic Methods in Degradation Analysis

No literature was found that applies chromatographic and spectroscopic methods to the analysis of this compound degradation products.

Development of Analytical Methods for Detection and Quantification in Research Contexts

Future Directions and Emerging Research Avenues for 5 Methoxy 2,4 Dinitroaniline

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

For 5-Methoxy-2,4-dinitroaniline, ML models can be trained to predict reaction yields and identify potential byproducts under various conditions, including different catalysts, solvents, and temperatures. rjptonline.org This predictive capability allows chemists to bypass extensive trial-and-error experimentation, saving time and resources. nih.gov By inputting the structures of reactants, reagents, and catalysts, algorithms can forecast the most probable products and their relative abundances. nih.gov This is particularly valuable for complex multi-step syntheses or when trying to achieve regioselectivity in functionalizing the aniline (B41778) ring.

Future research will likely focus on developing bespoke ML algorithms trained specifically on datasets of nitration and amination reactions of aromatic compounds. These models could help in designing more efficient synthetic pathways to this compound and its derivatives, potentially uncovering novel catalysts or reaction conditions that improve yield and purity.

Table 1: Application of Machine Learning in the Synthesis of this compound

Input Parameters for ML ModelPredicted OutputsPotential Benefits
Reactant Structures, Solvent TypeMajor Product StructureIncreased accuracy in predicting reaction outcomes.
Catalyst, Temperature, PressureReaction Yield, SelectivityOptimization of reaction conditions for maximum efficiency.
Reagent Concentrations, Reaction TimeImpurity ProfileReduction of byproducts and simplified purification.
Spectroscopic Data (e.g., NMR, IR)Reaction Pathway, IntermediatesDeeper mechanistic understanding and process control.

Green Chemistry Approaches in Synthetic Methodologies

The synthesis of nitroaromatic compounds traditionally involves harsh reagents like mixed nitric and sulfuric acids, which generate significant hazardous waste. researchgate.net Green chemistry principles are driving research towards more environmentally benign synthetic methods for compounds such as this compound. mdpi.comsamipubco.com

Key areas of development include:

Safer Reagents: Exploring the use of alternative nitrating agents such as dinitrogen pentoxide (N₂O₅) or metal nitrates, which can reduce or eliminate the need for corrosive strong acids. researchgate.netorganic-chemistry.org

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses are being investigated to accelerate reaction rates and improve energy efficiency compared to conventional heating. researchgate.net

Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or solvent-free reaction conditions minimizes environmental pollution. mdpi.com

Catalysis: The use of solid acid catalysts, such as zeolites, can enhance regioselectivity in nitration reactions and can be easily recovered and reused, aligning with the principles of waste prevention. researchgate.net

These approaches not only reduce the environmental footprint of synthesizing this compound but can also lead to safer processes and higher purity products. dcatvci.org

Advanced In-situ Spectroscopic Monitoring of Reaction Mechanisms

A deeper understanding of reaction mechanisms is crucial for optimizing the synthesis of this compound. Advanced in-situ spectroscopic techniques allow for the real-time monitoring of chemical transformations as they occur in the reaction vessel.

Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and UV-Visible (UV-Vis) spectroscopy can track the concentration of reactants, intermediates, and products throughout the reaction. mdpi.com For instance, UV-Vis spectroscopy can monitor the formation of the chromophoric nitroaromatic system. This real-time data provides invaluable insights into reaction kinetics, helps identify transient intermediates, and allows for precise control over reaction endpoints.

By coupling continuous flow reactors with in-situ monitoring, researchers can rapidly screen a wide range of reaction conditions to identify the optimal parameters for yield and purity. google.com This approach facilitates a more robust and scalable synthesis process, moving away from traditional batch processing.

Table 2: In-situ Spectroscopic Techniques for Monitoring Synthesis

Spectroscopic TechniqueInformation ObtainedAdvantage in Synthesis
FTIR Spectroscopy Changes in functional groups (e.g., formation of -NO₂).Confirms reaction progress and detects intermediates.
Raman Spectroscopy Vibrational modes of molecules in solution.Complements FTIR, suitable for aqueous media.
UV-Vis Spectroscopy Formation of conjugated and chromophoric systems.Tracks product formation and quantifies reaction kinetics. mdpi.com
NMR Spectroscopy Detailed structural information of species in solution.Provides unambiguous identification of intermediates and products.

Exploration of Novel Supramolecular Architectures with Tunable Properties

The functional groups present in this compound—nitro groups (electron-withdrawing), an amine group, and a methoxy (B1213986) group—make it an interesting building block for supramolecular chemistry. These groups can participate in non-covalent interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions.

Future research is expected to explore the self-assembly of this compound with other complementary molecules to form highly ordered supramolecular structures like co-crystals, liquid crystals, or gels. rsc.org The electron-deficient nature of the dinitrophenyl ring makes it a prime candidate for forming charge-transfer complexes with electron-rich aromatic molecules.

By carefully selecting partner molecules, it may be possible to create novel materials with tunable optical, electronic, or thermal properties. For example, co-crystals could exhibit unique nonlinear optical (NLO) behavior or enhanced thermal stability, opening doors for applications in optoelectronics and materials science.

Design of Multifunctional Materials Incorporating this compound Motifs

The distinct electronic properties of the this compound moiety make it a valuable component for the design of advanced multifunctional materials. The strong electron-withdrawing capacity of the two nitro groups creates a highly polarized structure that can be exploited in several applications.

One significant area of research is the development of chemosensors. Materials incorporating the dinitroaniline motif have been used for the detection of nitroaromatic explosives through mechanisms like fluorescence quenching. acs.orgspectroscopyonline.com Future work could involve incorporating this compound into polymers or metal-organic frameworks (MOFs) to create highly sensitive and selective sensors. The amine and methoxy groups serve as convenient handles for covalent attachment or coordination to the larger material framework.

Furthermore, the significant dipole moment and hyperpolarizability of nitroaniline derivatives suggest their potential in nonlinear optical (NLO) materials. By embedding this compound into a polymer matrix or aligning it within a crystalline structure, it may be possible to create materials that can alter the frequency of laser light, which is useful for telecommunications and optical computing.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methoxy-2,4-dinitroaniline, and how can reaction conditions be optimized to minimize byproducts?

  • Methodological Answer : The synthesis typically involves nitration and methoxylation steps. A common approach is to start with an aniline derivative, introduce nitro groups via controlled nitration (using HNO₃/H₂SO₄ at 0–5°C), followed by methoxy group introduction via nucleophilic aromatic substitution (e.g., using NaOMe in methanol under reflux). Optimizing stoichiometry, temperature, and reaction time is critical. For example, excess nitrating agents can lead to over-nitration, while improper pH control during methoxylation may result in hydrolysis byproducts. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • FTIR/Raman : Identify functional groups (e.g., nitro stretches at ~1520 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons influenced by nitro groups) .
  • XRD : Resolve crystal structure and confirm polymorphism (if applicable) .
  • HPLC-MS : Assess purity and detect trace impurities (C18 column, acetonitrile/water mobile phase) .

Q. What are the primary applications of this compound in current scientific research?

  • Methodological Answer :

  • Dye Synthesis : Acts as a diazo component in azo dyes; diazotization followed by coupling with electron-rich aromatics (e.g., phenols) yields colored complexes .
  • Pharmaceutical Intermediates : Used to synthesize nitroaromatic drugs via reduction (e.g., catalytic hydrogenation to amines) .
  • Material Science : Explored for non-linear optical (NLO) properties due to electron-withdrawing nitro groups .

Advanced Research Questions

Q. How does the introduction of a methoxy group at the 5-position influence the electronic properties and reactivity of 2,4-dinitroaniline derivatives?

  • Methodological Answer : The methoxy group donates electron density via resonance, reducing the electron-withdrawing effect of nitro groups at positions 2 and 4. Computational studies (DFT, HOMO-LUMO analysis) show this alters charge distribution, increasing susceptibility to nucleophilic attack at the 5-position. Experimental validation involves Hammett substituent constants (σ⁺) and kinetic studies of substitution reactions .

Q. What strategies can resolve contradictions in reported reaction yields or byproduct profiles during synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.
  • In Situ Monitoring : Use techniques like ReactIR to track intermediate formation and adjust conditions dynamically .
  • Byproduct Analysis : Characterize side products via LC-MS or GC-MS to refine reaction pathways (e.g., identifying nitro reduction byproducts from excess reducing agents) .

Q. How can researchers mitigate potential toxicity and handling risks associated with nitroaromatic compounds?

  • Methodological Answer :

  • Explosivity Mitigation : Avoid dry-state grinding; use wet methods or inert solvents.
  • Toxicity Control : Conduct reactions in fume hoods with PPE (nitrile gloves, lab coats). Test for mutagenicity via Ames assay before biological studies .
  • Waste Disposal : Neutralize nitro groups with reducing agents (e.g., Fe⁰/HCl) prior to disposal .

Q. What computational methods predict the crystal structure and polymorphic behavior of this compound?

  • Methodological Answer :

  • Crystal Structure Prediction (CSP) : Use software like Mercury or Materials Studio to model packing motifs. Compare with experimental XRD data .
  • Polymorph Screening : Employ solvent-mediated crystallization (e.g., anti-solvent precipitation with acetone/water) to isolate forms. Thermal analysis (DSC/TGA) identifies stable polymorphs .

Q. What challenges arise in achieving regioselectivity during nitration and methoxylation, and how are they addressed?

  • Methodological Answer :

  • Nitration : Competing para/meta nitration is minimized using directing groups (e.g., temporary protection of -NH₂ with acetyl). Low-temperature stepwise nitration improves selectivity .
  • Methoxylation : Steric hindrance at the 5-position requires activating the ring (e.g., using CuI catalysis in Ullmann-type reactions). Solvent polarity (DMF > methanol) enhances substitution efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.